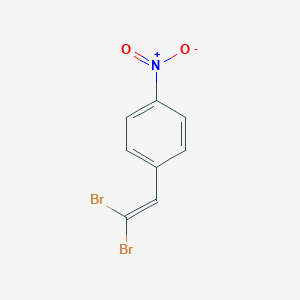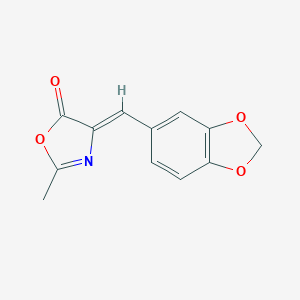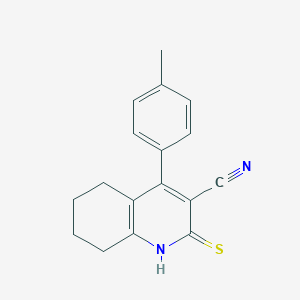
4-Nitro-beta,beta-dibromostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-beta,beta-dibromostyrene is a chemical compound that belongs to the family of nitroalkenes. It is widely used in scientific research, particularly in the field of organic chemistry. The compound is known for its unique properties, which make it a valuable tool for studying the mechanism of action of various biological processes.
Wirkmechanismus
The mechanism of action of 4-Nitro-beta,beta-dibromostyrene is based on its ability to undergo Michael addition reactions with nucleophiles. The compound reacts with thiol groups in proteins and other biomolecules, forming covalent adducts that can be detected using various analytical techniques. This property makes this compound a valuable tool for studying protein-protein interactions and enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its reactivity towards thiol groups in proteins and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferases and protein tyrosine phosphatases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Nitro-beta,beta-dibromostyrene in lab experiments is its high reactivity towards thiol groups in proteins and other biomolecules. This property allows for the selective labeling and detection of specific biomolecules in complex mixtures. Additionally, the compound is relatively easy to synthesize and has a long shelf-life.
However, there are also some limitations associated with the use of this compound in lab experiments. The compound can be toxic to cells at high concentrations, and its reactivity towards thiol groups can be affected by the presence of other reactive groups in the target biomolecule. Additionally, the detection of covalent adducts formed by this compound can be challenging, requiring specialized analytical techniques.
Zukünftige Richtungen
There are many future directions for research involving 4-Nitro-beta,beta-dibromostyrene. One area of interest is the development of new synthetic methods that allow for the selective modification of specific thiol groups in proteins and other biomolecules. Another area of interest is the use of this compound as a tool for studying the dynamics of protein-protein interactions in live cells. Additionally, the development of new fluorescent tags based on this compound could lead to the development of new imaging techniques for studying biological processes.
Synthesemethoden
The synthesis of 4-Nitro-beta,beta-dibromostyrene involves the reaction between 4-nitrostyrene and dibromomethane in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The compound can also be synthesized through other methods, such as the reaction between 4-nitrostyrene and bromine in the presence of a Lewis acid.
Wissenschaftliche Forschungsanwendungen
4-Nitro-beta,beta-dibromostyrene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex molecules. The compound is also used as a probe for studying the mechanism of action of various biological processes, such as protein-protein interactions and enzyme-catalyzed reactions. Additionally, this compound is used as a fluorescent tag for labeling proteins and other biomolecules.
Eigenschaften
Molekularformel |
C8H5Br2NO2 |
|---|---|
Molekulargewicht |
306.94 g/mol |
IUPAC-Name |
1-(2,2-dibromoethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
InChI-Schlüssel |
FLWBELGVSNXZJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)


![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)






![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
